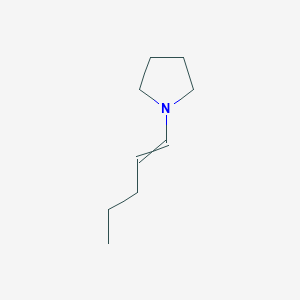
3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, also known as UDCA, is a bile acid that is naturally produced in the liver. It has been extensively studied for its potential therapeutic effects in various diseases, including liver diseases, diabetes, and inflammatory bowel disease. UDCA has also been used in laboratory experiments to investigate its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Bile Acid Metabolism and Identification
- Researchers have identified various bile acids, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, in studies related to bile acid metabolism and excretion patterns in cholestasis. The identification of these bile acids provides insights into the pathways of bile acid metabolism and their role in physiological processes (Summerfield, Billing, & Shackleton, 1976).
Structural Analysis and Crystallography
- The crystal structures of various oxo-cholic acids, including derivatives of 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, have been studied. These studies provide detailed insights into their molecular structures, hydrogen bonding patterns, and the formation of different packing motifs in the crystals. This structural information is crucial for understanding the physical properties and interactions of these bile acids (Bertolasi et al., 2005).
Biochemical Synthesis and Modification
- The chemical synthesis of CoA esters of 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid has been explored for studying beta-oxidation in bile acid biosynthesis. These synthetic approaches are significant for understanding the biochemical pathways involved in bile acid formation and metabolism (Kurosawa et al., 2001).
Bile Acid Derivatives in Biological Systems
- Studies on bile salts in germ-free animals have identified various bile acids, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid. These studies provide valuable information about the presence and function of primary bile acids in different animal species, contributing to our understanding of evolutionary and biochemical aspects of bile acids (Haslewood, 1971).
Electrochemical Oxidation Studies
- The anodic electrochemical oxidation of cholic acid and its derivatives, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, has been studied. These studies provide insights into the regioselectivity of oxidation and the formation of various oxo derivatives, which are crucial for understanding the chemical properties and reactions of these bile acids (Medici et al., 2001).
Hydrogen Bond Network Prediction
- The prediction of hydrogen bond networks in crystals of cholic acid derivatives, including 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid, has been accomplished through the resolution of crystal structures. These predictions are essential for understanding the molecular interactions and stability of these compounds (Jover et al., 2004).
Biocatalysis and Chemical Library Development
- A combinatorial biocatalysis approach has been used to prepare a library of bile acid derivatives from 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid methyl ester. This approach is significant for generating diverse modifications of bile acids, facilitating the exploration of their biological activities and potential therapeutic applications (Secundo et al., 2003).
Identification of Novel Bile Acids
- Studies have identified novel bile acids in various species, including derivatives of 3β,7β,12α-Trihydroxy-5β-cholan-24-oic acid. These findings expand our understanding of the diversity and biological significance of bile acids across different organisms (Kakiyama et al., 2006).
Eigenschaften
CAS-Nummer |
10322-18-6 |
|---|---|
Produktname |
3beta,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid |
Molekularformel |
C24H40O5 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(4R)-4-[(3S,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
BHQCQFFYRZLCQQ-NSYKHXCCSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
